Cas no 1014695-50-1 (1-Benzyl-4-piperidinol-2,2,6,6-d4)

1-Benzyl-4-piperidinol-2,2,6,6-d4 is a deuterated analog of 1-benzyl-4-piperidinol, where four hydrogen atoms at the 2 and 6 positions of the piperidine ring are replaced with deuterium. This isotopic labeling enhances the compound's utility in metabolic studies, NMR spectroscopy, and pharmacokinetic research by improving signal resolution and reducing metabolic interference. The benzyl group provides additional stability and versatility for further functionalization. Its high isotopic purity and well-defined structure make it a valuable tool for mechanistic investigations and tracer applications in medicinal chemistry and drug development. The compound is synthesized under controlled conditions to ensure consistent quality and performance.
1-Benzyl-4-piperidinol-2,2,6,6-d4 structure
1014695-50-1 structure
Product Name:1-Benzyl-4-piperidinol-2,2,6,6-d4
CAS No:1014695-50-1
MF:C12H13D4NO
MW:195.29400
CID:893086
Update Time:2025-06-14

1-Benzyl-4-piperidinol-2,2,6,6-d4 Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-4-piperidinol-2,2,6,6-d4
    • 1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol
    • 1-(PhenylMethyl)-
    • 1-(Phenylmethyl)-4-piperidin-2,2,6,6-d4-ol

Computed Properties

  • Exact Mass: 195.15600

Experimental Properties

  • PSA: 23.47000
  • LogP: 1.58120

1-Benzyl-4-piperidinol-2,2,6,6-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B288617-10mg
1-Benzyl-4-piperidinol-2,2,6,6-d4
1014695-50-1
10mg
155.00 2021-08-18
TRC
B288617-100mg
1-Benzyl-4-piperidinol-2,2,6,6-d4
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$ 718.00 2023-04-18
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B288617-25mg
1-Benzyl-4-piperidinol-2,2,6,6-d4
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$ 190.00 2023-04-18
TRC
B288617-250mg
1-Benzyl-4-piperidinol-2,2,6,6-d4
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250mg
$ 1499.00 2023-04-18

1-Benzyl-4-piperidinol-2,2,6,6-d4 Production Method

Additional information on 1-Benzyl-4-piperidinol-2,2,6,6-d4

Comprehensive Analysis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 (CAS No. 1014695-50-1): Applications and Research Insights

The deuterated compound 1-Benzyl-4-piperidinol-2,2,6,6-d4 (CAS No. 1014695-50-1) has garnered significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling and structural properties. As a deuterium-enriched analog of 1-Benzyl-4-piperidinol, this compound serves as a critical tool in drug metabolism studies, mechanistic investigations, and isotope effect analyses. Its incorporation of deuterium atoms at the 2,2,6,6 positions enhances molecular stability and reduces metabolic degradation, making it invaluable for tracer applications and kinetic studies.

Recent advancements in deuterated drug development have amplified the demand for compounds like 1-Benzyl-4-piperidinol-2,2,6,6-d4. Researchers are particularly interested in its role in neuropharmacology, where piperidine derivatives are explored for modulating neurotransmitter systems. The deuterium substitution in this compound minimizes C-H bond cleavage, thereby extending its half-life in vivo—a property leveraged in preclinical pharmacokinetic profiling.

From a synthetic chemistry perspective, CAS No. 1014695-50-1 exemplifies the growing trend of isotope-labeled building blocks in medicinal chemistry. Its benzyl-piperidinol scaffold is a versatile intermediate for designing central nervous system (CNS) targeting agents. Industry professionals frequently search for "deuterated piperidine synthesis" or "isotopically labeled chiral auxiliaries," reflecting the compound's relevance in asymmetric catalysis and stereoselective synthesis.

The analytical characterization of 1-Benzyl-4-piperidinol-2,2,6,6-d4 involves advanced techniques such as NMR spectroscopy (notably 2H-NMR) and high-resolution mass spectrometry. These methods confirm the positional integrity of deuterium atoms, addressing common queries like "how to verify deuterium incorporation"—a critical quality control step for isotope-enhanced compounds. Furthermore, its lipophilic nature and hydrogen-bonding capacity make it a subject of interest in molecular docking simulations for receptor-binding studies.

Environmental and regulatory considerations also shape discussions around CAS No. 1014695-50-1. While not classified as hazardous, its handling aligns with green chemistry principles—a trending topic in sustainable pharmaceutical manufacturing. Researchers emphasize atom-efficient deuteration methods to reduce isotopic waste, responding to search trends like "eco-friendly isotope labeling."

In conclusion, 1-Benzyl-4-piperidinol-2,2,6,6-d4 represents a convergence of isotope chemistry, drug discovery, and analytical innovation. Its applications span from metabolic pathway elucidation to precision medicine, addressing contemporary scientific challenges while adhering to safety and sustainability benchmarks.

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